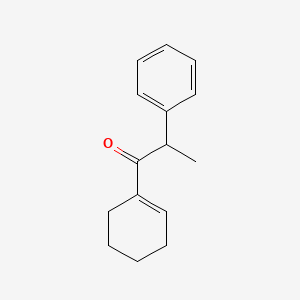![molecular formula C13H22O3Si B12616424 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol CAS No. 917387-26-9](/img/structure/B12616424.png)
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is an organosilicon compound characterized by the presence of a silyl ether group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol typically involves the reaction of 3-chloropropyl(dimethyl)phenylsilane with pentane-1,5-diol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of pentane-1,5-diol displace the chlorine atom on the silane compound, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Silane derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol involves its ability to interact with various molecular targets through its hydroxyl and silyl ether groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular assemblies. The specific pathways and targets depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another silyl ether compound with similar structural features.
1,5-Pentanediol: A diol with similar hydroxyl group placement but lacking the silyl ether group.
Uniqueness
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is unique due to the presence of both hydroxyl and silyl ether groups, which confer distinct chemical reactivity and potential for diverse applications. The phenyl group attached to the silicon atom also adds to its uniqueness by providing additional sites for functionalization and interaction with other molecules.
Properties
CAS No. |
917387-26-9 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]oxypentane-1,5-diol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,13-6-4-3-5-7-13)16-12(8-10-14)9-11-15/h3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
SZDBIXYQRASKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


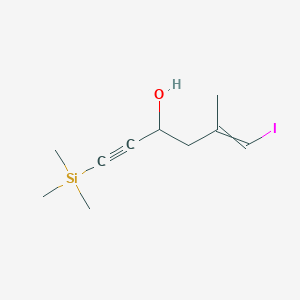
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
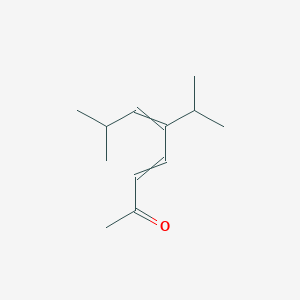
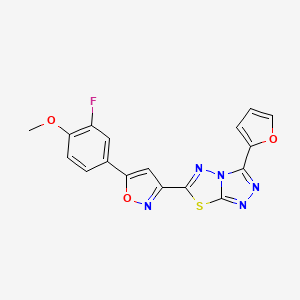
![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
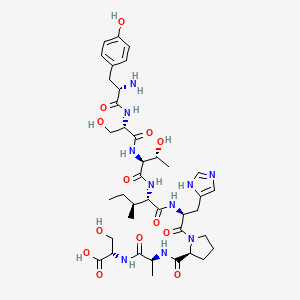
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
